

2-Iodo-4-methoxy-1-methylbenzene as a building block in materials science

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Iodo-4-methoxy-1-methylbenzene
Cat. No.:	B1628287

[Get Quote](#)

Application Notes: 2-Iodo-4-methoxy-1-methylbenzene in Organic Synthesis

Introduction

2-Iodo-4-methoxy-1-methylbenzene is a versatile aromatic building block valuable to researchers and scientists in organic synthesis. Its structure, featuring an electron-donating methoxy group, a methyl group, and a reactive iodine atom, allows for a variety of chemical transformations. The iodine atom is particularly useful as it can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, making it a key intermediate in the construction of more complex molecular architectures. While this document focuses on a specific synthetic transformation, the principles and protocols are broadly applicable to various fields, including the synthesis of novel materials for electronic and photonic applications.

Application: Precursor for Substituted Benzene Derivatives

2-Iodo-4-methoxy-1-methylbenzene is an excellent precursor for the synthesis of multi-substituted benzene rings. The iodine atom can be converted into an organometallic species through metal-halogen exchange, which can then react with a wide range of electrophiles to

introduce new functional groups at the 2-position. This reactivity is central to creating tailored molecules for applications ranging from drug development to advanced materials.

A key application of this building block is in lithium-halogen exchange reactions. This process generates a highly reactive aryllithium intermediate. This intermediate can then be used to form new carbon-carbon bonds by reacting with various electrophiles. This specific protocol, adapted from a synthesis of tyrosine kinase inhibitors, demonstrates the creation of such an aryllithium species and its subsequent reaction.

Physicochemical Properties

Below is a summary of the key physicochemical properties of **2-Iodo-4-methoxy-1-methylbenzene**.

Property	Value
Molecular Formula	C ₈ H ₉ IO
Molecular Weight	248.06 g/mol
Appearance	Not specified in provided results
CAS Number	260558-14-3

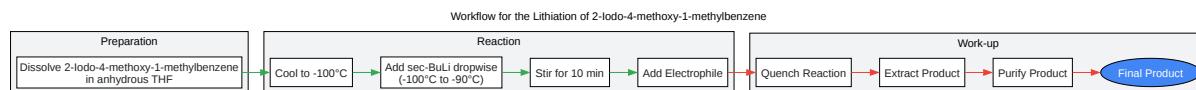
Experimental Protocol: Lithiation and Subsequent Functionalization

This protocol details a representative procedure for the lithium-halogen exchange of **2-Iodo-4-methoxy-1-methylbenzene** and subsequent reaction with an electrophile. This method is illustrative of how this building block can be functionalized to create more complex molecules.

Materials:

- **2-Iodo-4-methoxy-1-methylbenzene**
- Anhydrous Tetrahydrofuran (THF)
- sec-Butyllithium (sec-BuLi) in cyclohexane (1.4 M solution)

- Liquid Nitrogen
- Ethanol (EtOH)
- Electrophile of choice
- Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel)
- Inert atmosphere apparatus (e.g., nitrogen or argon line)
- Magnetic stirrer and stir bar
- Low-temperature thermometer

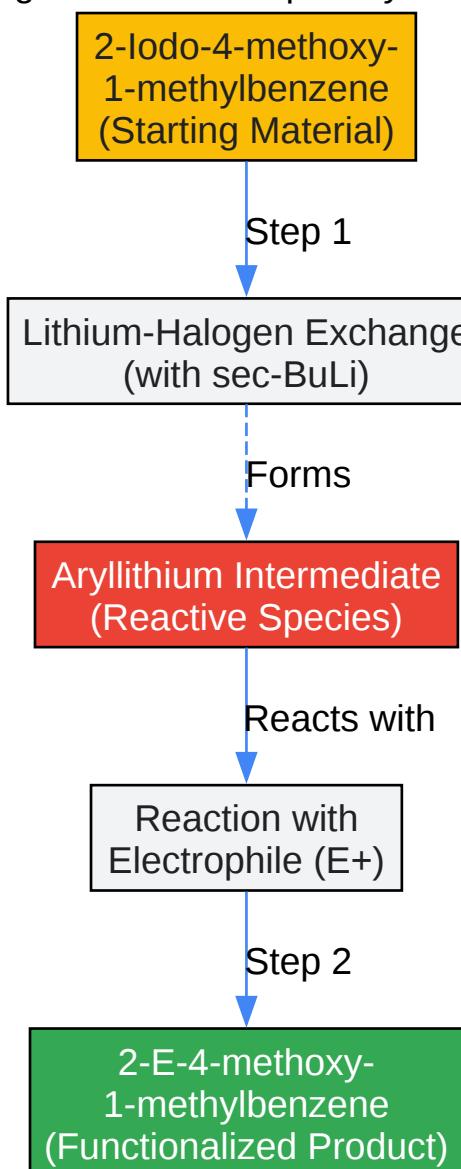

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve **2-Iodo-4-methoxy-1-methylbenzene** (3.70 g, 14.9 mmol) in 100 mL of anhydrous THF.
- Cooling: Cool the solution to -100°C using a liquid nitrogen/ethanol bath.
- Lithiation: While maintaining the temperature between -100°C and -90°C, add a 1.4 M solution of sec-BuLi in cyclohexane (11.3 mL, 15.8 mmol) dropwise to the reaction mixture.
- Stirring: Stir the mixture at a temperature between -100°C and -90°C for 10 minutes to ensure the completion of the lithium-halogen exchange.
- Quenching with Electrophile: At the same low temperature, add a solution of the desired electrophile to the newly formed aryllithium species.
- Work-up and Purification: (Standard procedure, not detailed in the source) Typically, the reaction would be quenched with a proton source (e.g., water or saturated ammonium chloride), and the organic product would be extracted, dried, and purified using techniques such as column chromatography.

Quantitative Data from Protocol

Reagent	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Molar Equivalents
2-Iodo-4-methoxy-1-methylbenzene	248.06	3.70	14.9	1.0
sec-Butyllithium	64.06	-	15.8	1.06

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Lithiation and functionalization workflow.

Logical Relationship Diagram

Logical Relationship of Synthesis

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis.

- To cite this document: BenchChem. [2-Iodo-4-methoxy-1-methylbenzene as a building block in materials science]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1628287#2-iodo-4-methoxy-1-methylbenzene-as-a-building-block-in-materials-science>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com